
Hexatriaconta-9,19-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexatriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C36H70 . It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 36-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexatriaconta-9,19-diene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of organohalides . These methods involve the elimination of water or hydrogen halide from the precursor molecules, respectively. The reaction conditions typically require the presence of a strong acid or base to facilitate the elimination process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of long-chain hydrocarbons or the polymerization of smaller diene units. These processes are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexatriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding alkane, hexatriacontane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bonds react with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a like palladium or platinum.
Substitution: or under mild conditions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexatriacontane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Hexatriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of dienes and the mechanisms of addition reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty polymers and as a precursor for the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of hexatriaconta-9,19-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further reactions. The pathways involved include:
Electrophilic addition: The double bonds react with electrophiles to form addition products.
Radical reactions: The double bonds can participate in radical-initiated polymerization processes.
Comparison with Similar Compounds
Hexatriaconta-9,19-diene can be compared with other similar compounds, such as:
Properties
CAS No. |
82122-70-1 |
|---|---|
Molecular Formula |
C36H70 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
hexatriaconta-9,19-diene |
InChI |
InChI=1S/C36H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,34,36H,3-16,18,20-33,35H2,1-2H3 |
InChI Key |
JVAOWSGWOFQZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





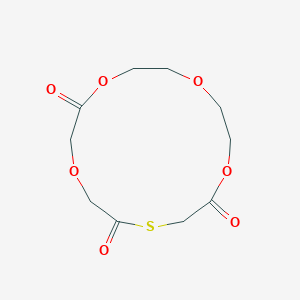
![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
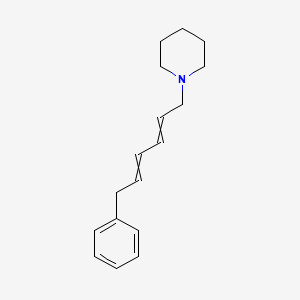
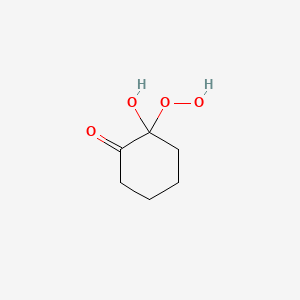


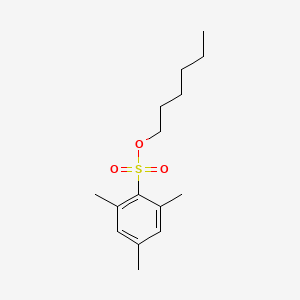
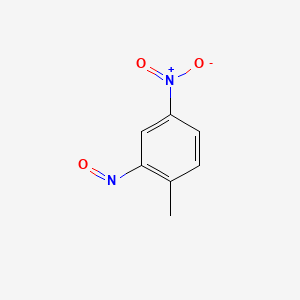
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![Methyl 2-[2-(1-chloro-2-oxopropylidene)hydrazinyl]benzoate](/img/structure/B14428722.png)
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
